molecular formula C12H12N2O4 B3034469 (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 1790213-67-0

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B3034469
CAS No.: 1790213-67-0
M. Wt: 248.23 g/mol
InChI Key: ZRUYNQKIQVLGMT-UHFFFAOYSA-N
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Description

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is an important organic intermediate used primarily in organic synthesis reactions. Its chemical structure contains an imidazolidinone ring and a carboxyl group, which confer unique reactivity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic method for (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves the reaction of benzylamine with a dicarboxylic acid. The process typically includes a series of steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone ring and carboxyl group play key roles in binding to enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-2,5-dioxoimidazolidin-4-yl)propionic acid
  • (1-Benzyl-2,5-dioxoimidazolidin-4-yl)butyric acid

Uniqueness

Compared to similar compounds, (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the imidazolidinone ring and carboxyl group allows for versatile chemical transformations and interactions .

Biological Activity

(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazolidinone family, characterized by a five-membered ring structure containing two carbonyl groups. Its molecular formula is C12H13N2O4, and it exhibits properties that make it suitable for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been explored, including mechanochemical approaches that enhance yield and purity. For instance, the reaction of benzylamine with α-keto acids in the presence of catalysts has been reported to yield this compound effectively .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro screening has demonstrated that derivatives of this compound exhibit significant growth inhibition across multiple cancer cell lines. For example:

CompoundCell Line TestedGrowth Inhibition (%)
3aHCT-116>60
3iUACC-25713.3
3kOVCAR-819.5

These results suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets involved in proliferation and apoptosis pathways. It has been shown to inhibit specific enzymes linked to cancer cell metabolism and proliferation, thereby inducing cell cycle arrest and apoptosis in sensitive cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound as an antimicrobial agent is currently under investigation using standard broth microdilution methods .

Case Studies

A notable case study involved the evaluation of various derivatives of this compound against a panel of 60 human tumor cell lines. The study found that specific structural modifications significantly enhanced growth inhibition rates compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .

Properties

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYNQKIQVLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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